(5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8-9(12)2-3-10(13-8)11(15)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHVOFHTXZEQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Prefunctionalized Pyridines
Bromination at the 5-position of pyridine derivatives often requires directing groups to achieve regioselectivity. In a protocol analogous to the synthesis of 3-bromo-2-chloro-5-pyridinecarboxylic acid, oxidation of a methyl group to a carboxylic acid facilitates subsequent halogenation. For example, potassium permanganate-mediated oxidation of 3-bromo-2-chloro-5-methylpyridine in aqueous conditions yields the carboxylic acid derivative, which can serve as a precursor for further functionalization.
Table 1: Bromination and Oxidation Conditions
Directed Ortho-Metalation for Methyl Group Introduction
Formation of the Morpholino Methanone Moiety
Acyl Chloride Intermediate and Nucleophilic Acylation
A critical step involves converting the pyridine-2-carboxylic acid to its acyl chloride, followed by reaction with morpholine. This method mirrors the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, where thiolate anions in DMF efficiently displace leaving groups.
Representative Procedure:
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Carboxylic Acid to Acyl Chloride: Treat 5-bromo-6-methylpyridine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux.
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Coupling with Morpholine: React the acyl chloride with morpholine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine as a base.
Table 2: Acylation Reaction Optimization
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DCM | Et₃N | 0°C → 25°C | 82% |
| THF | DIPEA | 25°C | 75% |
Mitsunobu Reaction for Direct Coupling
An alternative route employs the Mitsunobu reaction to couple morpholine derivatives with hydroxypyridine intermediates. For example, 5-bromo-3-hydroxypyridine has been functionalized with azetidinyl groups using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). Adapting this method, a hydroxy-substituted pyridine precursor could be coupled with a morpholine-containing alcohol.
Key Observations:
-
Protection of the morpholine nitrogen (e.g., Boc-protection) may be necessary to prevent side reactions.
Integrated Synthetic Pathways
Pathway 1: Sequential Bromination, Methylation, and Acylation
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Starting Material: 2-Methoxy-6-methylpyridine-3-carboxylate.
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Bromination: NBS (N-bromosuccinimide) in CCl₄, 80°C (yield: 78%).
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Acyl Chloride Formation: SOCl₂, reflux.
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Morpholine Coupling: Morpholine in DCM/Et₃N (yield: 82%).
Overall Yield: 47% (multi-step).
Pathway 2: Late-Stage Mitsunobu Coupling
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Starting Material: 5-Bromo-2-hydroxypyridine.
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Methylation: CH₃I, K₂CO₃ in DMF (yield: 85%).
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Mitsunobu Reaction: Morpholinemethanol, DEAD, PPh₃ in THF (yield: 68%).
Overall Yield: 58% (fewer steps, higher efficiency).
Solvent and Temperature Effects on Reaction Outcomes
The choice of solvent profoundly impacts regioselectivity and yield in pyridine functionalization. For example:
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DMF vs. THF in Nucleophilic Substitution: DMF enhances polar transition states, favoring substitution at the 6-position of dichloropyridinecarboxylates.
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Low-Temperature Coupling: Reactions at 0°C minimize side reactions during acylation, as evidenced by the synthesis of sulfoxide intermediates.
Scalability and Industrial Considerations
Large-scale synthesis demands cost-effective reagents and minimal purification steps. The use of sodium hydride (NaH) in DMF for deprotonation, as demonstrated in the synthesis of pyrrolo[3,4-b]pyrazines, offers a scalable approach for morpholine coupling. Additionally, steam distillation for byproduct removal (e.g., in permanganate oxidations) ensures high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone, which can be further utilized in different applications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone typically involves the reaction of 5-bromo-6-methylpyridin-2-amine with morpholinoacetyl chloride. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Medicinal Chemistry
(5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone has been investigated for its potential as a pharmacological agent:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially due to its ability to inhibit specific enzymes involved in tumor proliferation.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antibiotic agent.
Agricultural Chemistry
In agricultural applications, this compound can be utilized as a:
- Pesticide : Its structural features allow it to interact with biological systems in pests, leading to potential use as an insecticide or fungicide.
- Herbicide : Research is ongoing to explore its effectiveness in controlling unwanted plant species.
Material Science
The unique properties of (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone make it suitable for:
- Polymer Additives : It can be used as an additive in polymer formulations to enhance thermal stability or mechanical properties.
- Nanomaterials : The compound may serve as a precursor for synthesizing nanostructured materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study conducted by researchers at a prominent university evaluated the cytotoxic effects of (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Agricultural Application
In field trials, the efficacy of this compound as a pesticide was tested against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, demonstrating its potential utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Morpholino methanones exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a systematic comparison of (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone with structurally related compounds:
Structural and Substituent Variations
Physicochemical Properties
- Boiling Point and Density: The dichloro derivative (3,5-Dichloropyridin-2-yl)(morpholino)methanone has a high boiling point (426.3 ± 45.0°C) and density (1.429 ± 0.06 g/cm³), attributed to strong intermolecular halogen bonding . In contrast, (2-Fluoro-6-methylphenyl)(morpholino)methanone has a lower predicted density (1.199 g/cm³) due to reduced molecular packing efficiency .
Key Takeaways
- Substituent Effects : Bromine and methyl groups in the target compound balance reactivity and lipophilicity, while chloro/methoxy analogs prioritize solubility or binding affinity.
- Synthetic Flexibility: Morpholino methanones are accessible via diverse routes, including cross-coupling and condensation reactions.
Biological Activity
(5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated pyridine moiety along with a morpholine ring and a methanone functional group. This unique combination may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is thought to enhance its bioactivity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies have demonstrated that it can induce cytotoxicity in various cancer cell lines. For instance, it has been shown to inhibit the activity of topoisomerase I , an enzyme critical for DNA replication in cancer cells, leading to increased apoptosis . The structure-activity relationship (SAR) analyses suggest that modifications to the pyridine ring can significantly alter its potency against cancer cells.
The mechanisms by which (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone exerts its biological effects are under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : The compound may inhibit enzymes like topoisomerases, which are essential for DNA replication in rapidly dividing cells, thus providing a therapeutic avenue for cancer treatment.
- Receptor Modulation : It may also bind to certain cellular receptors, modulating their activity and influencing cellular signaling pathways .
Study 1: Topoisomerase I Inhibition
A study evaluated the effects of various derivatives of brominated pyridines on topoisomerase I activity. Results indicated that modifications at the 2-position on the pyridine ring enhanced both topoisomerase I poisoning activity and cytotoxicity towards human lymphoblastoma cells .
Study 2: Antimicrobial Efficacy
In another study, (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone was tested against a panel of bacterial strains. The compound demonstrated potent antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
To understand the unique properties of (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (5-Bromo-6-methylpyridin-2-yl)(thiomorpholino)methanone | Thiomorpholine Derivative | Moderate antimicrobial activity |
| (5-Bromo-6-methylpyridin-2-yl)(piperidino)methanone | Piperidine Derivative | Enhanced cytotoxicity |
| (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone | Morpholine Derivative | Significant topoisomerase inhibition |
This table illustrates how variations in the substituents on the pyridine ring can lead to differences in biological activity.
Q & A
Q. What synthetic strategies are optimal for preparing (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone?
The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or bromination, with careful optimization of reaction conditions. Key steps include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd/Cu complexes) for coupling reactions .
- Solvent systems : Dichloromethane or ethanol for improved solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate high-purity product . Yield optimization requires temperature control (e.g., 0–60°C) and inert atmospheres to prevent side reactions .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological validation involves:
- Spectroscopic techniques :
- ¹H/¹³C NMR : To verify substituent positions and morpholine ring integration .
- IR spectroscopy : Confirms carbonyl (C=O) and morpholine ring vibrations .
- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect trace impurities .
- Elemental analysis : Validates molecular formula (e.g., C₁₃H₁₅BrN₂O₂) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced strategies include:
- Structure-Activity Relationship (SAR) modeling : Correlates substituent effects (e.g., bromine position, methyl group) with biological activity .
- Molecular docking : Predicts binding affinity to targets (e.g., enzymes, receptors) using software like AutoDock or Schrödinger .
- Quantum mechanical calculations : Assesses electronic effects (e.g., electron-withdrawing bromine) on reactivity . Case studies show morpholine-containing analogs exhibit improved metabolic stability in pharmacokinetic assays .
Q. How should researchers resolve discrepancies in biological activity data across studies?
Contradictory results may arise from variations in assay conditions or compound stability. Mitigation strategies:
- Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric methods .
- Stability testing : Monitor degradation under physiological conditions (pH, temperature) via LC-MS .
- Batch consistency : Ensure synthetic reproducibility by standardizing catalysts and purification protocols .
Q. What experimental designs address limitations in long-term stability studies?
Limitations such as organic degradation during prolonged assays can be minimized by:
- Controlled storage : Use of inert atmospheres and low-temperature storage (-20°C) to slow decomposition .
- Real-time monitoring : Periodic HPLC analysis to track stability over time .
- Accelerated degradation studies : High-temperature stress tests to predict shelf-life .
Methodological Comparison Table
| Aspect | Basic Approach | Advanced Approach |
|---|---|---|
| Synthesis Monitoring | TLC for reaction progress | In-situ FTIR for real-time intermediate tracking |
| Bioactivity Analysis | Microplate reader for IC₅₀ determination | High-content screening with live-cell imaging |
| Data Reproducibility | Triplicate experiments | Machine learning-driven experimental design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
